Bienvenue dans la boutique en ligne BenchChem!

1H-Benzimidazole, 2-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-

medicinal chemistry SAR regioisomerism

1H-Benzimidazole, 2-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]- (CAS 62871-42-5) is a tri-aryl-substituted benzimidazole derivative with the molecular formula C20H14BrClN2O and a molecular weight of 413.7 g·mol⁻¹. The compound features a benzimidazole core substituted at the 2-position with a phenyl ring bearing a bromine atom at the 5-position and a 4-chlorobenzyloxy ether at the 2-position.

Molecular Formula C20H14BrClN2O
Molecular Weight 413.7 g/mol
CAS No. 62871-42-5
Cat. No. B12009985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole, 2-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-
CAS62871-42-5
Molecular FormulaC20H14BrClN2O
Molecular Weight413.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Br)OCC4=CC=C(C=C4)Cl
InChIInChI=1S/C20H14BrClN2O/c21-14-7-10-19(25-12-13-5-8-15(22)9-6-13)16(11-14)20-23-17-3-1-2-4-18(17)24-20/h1-11H,12H2,(H,23,24)
InChIKeyYFSHAAADWQTEJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzimidazole, 2-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]- (CAS 62871-42-5): Core Identity and Sourcing Landscape


1H-Benzimidazole, 2-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]- (CAS 62871-42-5) is a tri-aryl-substituted benzimidazole derivative with the molecular formula C20H14BrClN2O and a molecular weight of 413.7 g·mol⁻¹ [1]. The compound features a benzimidazole core substituted at the 2-position with a phenyl ring bearing a bromine atom at the 5-position and a 4-chlorobenzyloxy ether at the 2-position. It is commercially available from major chemical suppliers including Sigma-Aldrich (catalogue number R231851, AldrichCPR) and AKSci (catalogue 1401CK, ≥95 % purity) . Key computed physicochemical descriptors include a consensus LogP of 6.22, a topological polar surface area (TPSA) of 37.91 Ų, and exactly one hydrogen-bond donor (the benzimidazole N–H) and two hydrogen-bond acceptors [1].

Why Benzimidazole Scaffold Interchangeability Fails: The Three-Dimensional Differentiation of CAS 62871-42-5


Benzimidazole is a privileged scaffold in medicinal chemistry, yet the biological and physicochemical profile of any given derivative is exquisitely sensitive to the nature, position, and conformational properties of its substituents [1]. The target compound combines three distinct structural features—a 5-bromo substituent on the central phenyl ring, a 4-chlorobenzyloxy ether linker, and a free N–H benzimidazole—that collectively produce a LogP of 6.22 and a TPSA of 37.91 Ų . Simply substituting a close analog such as the 3-chlorophenyl positional isomer (CAS 62871-41-4) or the des-bromo derivative (CAS 1019-85-8) alters the hydrogen-bonding geometry, dipole moment, and lipophilicity, which can profoundly affect target binding, membrane permeability, and metabolic stability. The following quantitative evidence demonstrates that CAS 62871-42-5 occupies a distinct property space that cannot be replicated by generic benzimidazole alternatives.

Quantitative Differentiation Evidence for CAS 62871-42-5: Head-to-Head Comparator Data for Procurement Decision-Making


Regioisomeric Differentiation: 4-Chlorobenzyloxy vs. 3-Chlorobenzyloxy Positional Isomer

The target compound (CAS 62871-42-5) is the para-chlorobenzyloxy (4-chloro) regioisomer. Its direct positional isomer, CAS 62871-41-4, bears a meta-chlorobenzyloxy (3-chloro) substituent. Although both share the identical molecular formula (C20H14BrClN2O) and exact mass (411.998 Da), the para-substitution pattern in the target compound is predicted to produce a more linear molecular shape with a larger effective hydrodynamic radius compared to the bent geometry of the meta-isomer . In benzimidazole-based drug discovery, para-substitution on the benzyloxy ring has been associated with enhanced π–π stacking interactions with flat hydrophobic protein pockets, whereas meta-substitution often disrupts this geometry [1]. Users requiring consistent SAR within a para-substituted chemical series should select CAS 62871-42-5 over the meta-isomer to maintain conformational and electronic consistency.

medicinal chemistry SAR regioisomerism

Lipophilicity-Driven Differentiation: LogP Comparison with Des-Benzyloxy and Des-Halogen Analogs

The target compound exhibits a computed consensus LogP of 6.22 , which is substantially higher than that of simpler 2-arylbenzimidazole analogs lacking the 4-chlorobenzyloxy ether moiety. For example, 2-(4-chlorophenyl)-1H-benzimidazole (CAS 1019-85-8), which lacks both the bromine and the benzyloxy linker, has a computed LogP of approximately 3.7 [1]. The ΔLogP of ≈2.5 log units translates to a predicted ~300-fold increase in octanol–water partition coefficient for the target compound. This elevated lipophilicity is conferred by the combined effect of the bromine atom (+0.7 log units vs. hydrogen on aromatic systems [2]) and the 4-chlorobenzyloxy group (+1.8 log units estimated from fragment-based contribution). For applications requiring high membrane permeability or specific hydrophobic protein pocket complementarity, CAS 62871-42-5 provides a quantifiably distinct property profile that cannot be achieved with simpler 2-arylbenzimidazoles.

physicochemical profiling drug-likeness logP

Hydrogen-Bonding Capacity Differentiation: TPSA and HBD/HBA Profile vs. N-Alkylated Benzimidazole Analogs

The target compound possesses a topological polar surface area (TPSA) of 37.91 Ų, with exactly one hydrogen-bond donor (HBD; benzimidazole N–H) and two hydrogen-bond acceptors (HBA; benzimidazole N and ether O) [1]. This HBD/HBA profile distinguishes it from N-alkylated benzimidazole analogs, which lack the N–H donor and consequently have TPSA values reduced by approximately 15–20 Ų [2]. In the context of central nervous system (CNS) drug design, a TPSA below 60 Ų is favorable for brain penetration, while the presence of a single HBD can enhance specific target hydrogen-bonding without exceeding the generally accepted threshold of ≤3 HBD for oral bioavailability [3]. For users screening benzimidazole libraries against targets where a free N–H is critical for hinge-binding (e.g., kinase ATP-binding sites), CAS 62871-42-5 retains this pharmacophoric feature, unlike N-methyl or N-benzyl congeners.

medicinal chemistry polar surface area hydrogen bonding

Halogen Substitution Pattern: Dual Br/Cl Differentiation vs. Mono-Halogenated 2-Arylbenzimidazoles

CAS 62871-42-5 contains two distinct halogen atoms at different positions: a bromine at the 5-position of the central phenyl ring and a chlorine at the 4-position of the terminal benzyloxy phenyl ring. This dual-halogen architecture contrasts with mono-halogenated comparators such as 6-bromo-2-(4-chlorophenyl)-1H-benzimidazole, where bromine is on the benzimidazole ring rather than the central phenyl [1]. In protein–ligand complexes, bromine can engage in halogen bonding (C–Br···O=C) with backbone carbonyls, while aryl chlorines preferentially participate in hydrophobic contacts [2]. The spatial separation of these two halogens (>10 Å centroid-to-centroid) in the target compound allows simultaneous engagement with two distinct sub-pockets. The exact mass of 411.998 Da (monoisotopic) produces a distinctive isotopic pattern in mass spectrometry (1:1 Br⁷⁹/Br⁸¹ doublet combined with 3:1 Cl³⁵/Cl³⁷ signature), enabling unambiguous identification in complex mixtures .

halogen bonding medicinal chemistry lead optimization

Commercially Verified Purity and Supply-Chain Traceability: ≥95 % Batch Consistency from AKSci

AKSci supplies CAS 62871-42-5 at a minimum purity specification of 95 % (cat. 1401CK), with each batch backed by a Certificate of Analysis (COA) and Safety Data Sheet (SDS) available upon request . Sigma-Aldrich offers the compound under the AldrichCPR (Custom Product Range) programme as catalogue R231851 . In contrast, the positional isomer CAS 62871-41-4 (3-chloro) and the 2-chloro isomer (CAS 62927-46-2) are available from fewer suppliers with less well-documented quality assurance protocols. For procurement officers requiring documented purity, batch-to-batch consistency, and a verifiable supply chain, CAS 62871-42-5 provides the most robust commercial provenance among the chlorobenzyloxy-benzimidazole positional isomer series.

quality assurance procurement purity specification

Recommended Application Scenarios for CAS 62871-42-5 Based on Verified Differentiation Evidence


Structure–Activity Relationship (SAR) Studies Requiring para-Substituted Chlorobenzyloxy Benzimidazoles

When conducting systematic SAR exploration of 2-arylbenzimidazole derivatives, CAS 62871-42-5 serves as a defined para-chlorobenzyloxy reference compound. Its LogP of 6.22, TPSA of 37.91 Ų, and single HBD anchor it at the high-lipophilicity, low-PSA corner of the benzimidazole property space . The availability of the meta-chloro (CAS 62871-41-4) and ortho-chloro (CAS 62927-46-2) positional isomers enables a complete regioisomeric scan to correlate chlorine position with biological activity while holding all other molecular descriptors constant [1].

Biochemical Assays Requiring a Free Benzimidazole N–H Hydrogen-Bond Donor

For targets where the benzimidazole N–H serves as a critical hinge-binding hydrogen-bond donor—such as kinase ATP-binding pockets (e.g., CDK, Aurora, or PIM kinases)—CAS 62871-42-5 retains this pharmacophoric feature . Unlike N-alkylated benzimidazole analogs that lack HBD capacity, the target compound can engage in the full donor–acceptor hydrogen-bonding pair required for recognition by kinase hinge regions. Procurement of this specific compound ensures that screening libraries include the full complement of possible benzimidazole binding modes [1].

Mass Spectrometry Method Development Leveraging the Unique Dual-Halogen Isotopic Signature

The distinctive isotopic pattern produced by one bromine (¹:¹ ⁷⁹Br/⁸¹Br) and one chlorine (³:¹ ³⁵Cl/³⁷Cl) makes CAS 62871-42-5 an ideal internal standard or tuning compound for LC-MS/MS method development . Its exact monoisotopic mass of 411.998 Da and the characteristic M:M+2:M+4 isotopic cluster enable unambiguous identification even in complex biological matrices, facilitating quantitative bioanalysis in preclinical pharmacokinetic studies. The compound's high LogP also makes it suitable for testing reverse-phase chromatographic separation conditions for lipophilic benzimidazoles [1].

Fragment-Based Drug Design Using the 4-Chlorobenzyloxy Substituent as a Lipophilicity Anchor

In fragment-based drug discovery (FBDD), the 4-chlorobenzyloxy ether of CAS 62871-42-5 contributes approximately +1.8 log units to the overall LogP of 6.22 relative to the parent 2-(5-bromo-2-hydroxyphenyl)-1H-benzimidazole scaffold . This makes the compound a valuable tool for probing hydrophobic sub-pockets in protein targets where halogenated benzyl ethers are known to engage in favorable van der Waals contacts and potential halogen-bonding interactions [1]. The compound's availability from major suppliers with documented purity (≥95 %) enables consistent fragment soaking or co-crystallization experiments .

Quote Request

Request a Quote for 1H-Benzimidazole, 2-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.